Lisinopril

Description

Historical Context of Angiotensin-Converting Enzyme (ACE) Inhibitors

The development of ACE inhibitors traces back to research on peptides found in the venom of the Brazilian pit viper, Bothrops jararaca. wikipedia.orglgcstandards.comresearchgate.netpharmaceutical-journal.com These peptides were observed to inhibit bradykinin (B550075), a vasodilator, and further research revealed their ability to inhibit the enzyme responsible for converting angiotensin I to angiotensin II. wikipedia.orglgcstandards.comresearchgate.net This understanding paved the way for the synthesis of the first orally active ACE inhibitor, captopril (B1668294), in the 1970s, which received approval in the United States in 1981. wikipedia.orglgcstandards.comwikipedia.orgvinmec.com Enalapril, the first non-sulfhydryl-containing ACE inhibitor, was approved later. wikipedia.org Lisinopril (B193118) was subsequently developed and approved for medical use in the United States in 1987, becoming the third ACE inhibitor to reach the market after captopril and enalapril. wikipedia.orglgcstandards.comguidetopharmacology.orgnih.gov

Role of this compound as a Competitive ACE Inhibitor

This compound functions as a competitive inhibitor of ACE. nih.govmims.com By binding to the active site of the ACE enzyme, this compound prevents the conversion of angiotensin I, a relatively inactive decapeptide, into angiotensin II, a potent octapeptide vasoconstrictor. nih.govpatsnap.comwikipedia.orgwikipedia.orgvinmec.com This inhibition leads to a reduction in the concentration of angiotensin II in the bloodstream. patsnap.comwikipedia.org

The decrease in angiotensin II levels results in several physiological effects. Angiotensin II typically causes vasoconstriction, narrowing blood vessels and increasing blood pressure. patsnap.comwikipedia.orgwikipedia.org Its reduction by this compound leads to vasodilation, the relaxation and widening of blood vessels, which lowers peripheral resistance and, consequently, blood pressure. patsnap.com Furthermore, angiotensin II stimulates the release of aldosterone (B195564) from the adrenal glands. patsnap.comwikipedia.org Aldosterone promotes the retention of sodium and water by the kidneys, increasing blood volume and blood pressure. patsnap.comwikipedia.org By reducing angiotensin II, this compound decreases aldosterone secretion, leading to increased excretion of sodium and water and a decrease in blood volume. patsnap.comwikipedia.org The inhibition of ACE also leads to increased levels of bradykinin, a vasodilator peptide that is normally degraded by ACE. researchgate.netwikipedia.org This accumulation of bradykinin further contributes to the vasodilatory effects of this compound. wikipedia.orgdrugbank.com

Distinctive Features of this compound among ACE Inhibitors

This compound possesses several distinctive pharmacokinetic and chemical features that differentiate it from some other ACE inhibitors.

Non-Prodrug Status and Hepatic Metabolism Considerations

Unlike many other ACE inhibitors, such as enalapril, which are administered as inactive prodrugs that require hydrolysis in the liver to become active, this compound is an active compound in its administered form. nih.govwikipedia.orgguidetopharmacology.orgnih.gov This non-prodrug status means this compound does not undergo significant metabolism in the liver. nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk It is excreted unchanged, primarily by the kidneys. nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk This characteristic makes this compound a suitable option for patients with hepatic dysfunction, as its activation and elimination are not dependent on liver function. nih.gov

Hydrophilicity and Protein Binding Characteristics

This compound is the only water-soluble member of the ACE inhibitor class. wikipedia.org It is characterized by its hydrophilicity. nih.govmdpi.com Research indicates that this compound does not bind extensively to serum proteins, including albumin. nih.govdrugbank.commedicines.org.ukfda.gov Studies have shown that while this compound can bind to proteins like bovine serum albumin (BSA), this interaction is primarily driven by van der Waals forces and hydrogen bonding and does not significantly alter the protein's structure. consensus.app The limited protein binding of this compound influences its distribution within the body. nih.gov

Prolonged Half-Life and Once-Daily Dosing Regimen

This compound exhibits a prolonged duration of action, supporting a once-daily dosing regimen. wikipedia.orgvinmec.com The effective half-life of accumulation for this compound upon multiple dosing is approximately 12 hours. medicines.org.ukfda.govconsensus.app However, its terminal serum half-life is considerably longer, estimated to be around 30 to 46.7 hours. wikipedia.orgdrugbank.comconsensus.app This prolonged terminal phase is thought to be related to saturable binding to ACE in tissues, which does not contribute to drug accumulation but prolongs its presence in the body. wikipedia.orgmedicines.org.ukfda.govconsensus.app The extended half-life allows for sustained ACE inhibition throughout a 24-hour period with a single daily dose. consensus.app Renal function significantly impacts this compound's elimination half-life; in patients with impaired renal function, the half-life is prolonged, necessitating dose adjustments. fda.govconsensus.app

| Pharmacokinetic Parameter | Value (Approximate) | Source |

| Oral Bioavailability | 25% (range 6-60%) | wikipedia.orgdrugbank.comfda.gov |

| Time to Peak Serum Concentration | 6-8 hours | nih.govdrugbank.comfda.gov |

| Effective Half-Life (Accumulation) | 12-12.6 hours | medicines.org.ukfda.govconsensus.app |

| Terminal Half-Life | 30-46.7 hours | wikipedia.orgdrugbank.comconsensus.app |

| Protein Binding | Minimal/Not demonstrated | nih.govdrugbank.commedicines.org.ukfda.gov |

| Metabolism | None | nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk |

| Primary Excretion Route | Urine (unchanged) | nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk |

Note: Data compiled from cited sources. Values may vary depending on the study population and methodology.

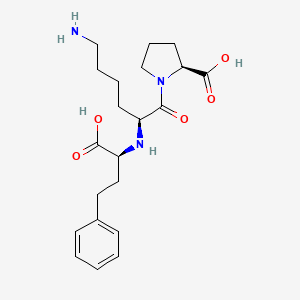

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action of Lisinopril

Direct Angiotensin-Converting Enzyme (ACE) Inhibition

Lisinopril (B193118) directly binds to and inhibits ACE, preventing it from carrying out its normal functions within the RAAS. patsnap.comconsensus.app This inhibition is the cornerstone of this compound's pharmacological activity.

The renin-angiotensin-aldosterone system is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure or reduced sodium chloride delivery. patsnap.com Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. patsnap.com Angiotensin I is relatively inactive and requires conversion to the potent vasoconstrictor, angiotensin II, a reaction catalyzed by the angiotensin-converting enzyme (ACE). patsnap.comjove.com this compound, as a competitive inhibitor of ACE, blocks this conversion. nih.govdroracle.ai Consequently, the production of angiotensin II is significantly reduced. goodrx.comconsensus.app

Angiotensin II also stimulates the adrenal glands to release aldosterone (B195564), a hormone that promotes the retention of sodium and water by the kidneys. patsnap.comjove.com This retention of fluid increases blood volume and contributes to elevated blood pressure. patsnap.com By reducing angiotensin II levels, this compound indirectly decreases the secretion of aldosterone. patsnap.commedscape.com This leads to increased excretion of sodium and water in the urine, a process known as natriuresis, which further helps to lower blood volume and blood pressure. nih.govyoutube.com A reduction in aldosterone also leads to a slight increase in serum potassium levels as aldosterone typically promotes potassium excretion. nih.gov

| Effect of this compound on the Renin-Angiotensin-Aldosterone System | Physiological Consequence |

| Inhibition of ACE | Prevents conversion of Angiotensin I to Angiotensin II nih.gov |

| Decreased Angiotensin II Levels | Reduction in vasoconstriction, leading to vasodilation patsnap.comdrugs.com |

| Decreased Aldosterone Secretion | Increased sodium and water excretion (natriuresis) nih.govyoutube.com |

| Decreased blood volume | |

| Slight increase in serum potassium nih.gov |

Bradykinin (B550075) System Modulation

In addition to its effects on the RAAS, this compound also influences the bradykinin system, which plays a role in vasodilation. droracle.ai

The angiotensin-converting enzyme is also responsible for the degradation of bradykinin, a potent vasodilator peptide. droracle.aiyoutube.com By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation in the body. youtube.comyoutube.com Research indicates that ACE has a higher affinity for bradykinin than for angiotensin I, suggesting that ACE inhibitors may be more effective at inhibiting bradykinin degradation than angiotensin II production. nih.gov

Potential Link to Prostaglandin (B15479496) Production

The activity of this compound may be connected to the production of prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects, including vasodilation. The primary mechanism linking ACE inhibitors like this compound to prostaglandins involves bradykinin. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. nih.govbioworld.com By inhibiting ACE, this compound increases the levels of bradykinin, which in turn can stimulate the synthesis of prostaglandins, potentially contributing to the drug's antihypertensive effects. nih.govbioworld.com

This relationship is highlighted by the interaction between ACE inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. When used concurrently, NSAIDs can reduce the antihypertensive efficacy of ACE inhibitors, suggesting that prostaglandins play a role in the medication's mechanism. medscape.comnih.gov

However, the contribution of prostaglandins to the effects of ACE inhibitors is complex and may vary between different drugs within the class. For instance, one study noted that while the ACE inhibitor captopril (B1668294) increased the excretion of a prostacyclin metabolite, another ACE inhibitor, quinapril, did not. nih.gov Furthermore, some research suggests that the antihypertensive effect of certain ACE inhibitors can be independent of prostaglandin synthesis. ahajournals.org There is also evidence that the this compound-mediated anti-oxidative effect could be related to the activation of prostacyclin synthesis. nih.gov

Molecular and Cellular Mechanisms

This compound exerts its effects through a variety of molecular and cellular pathways that impact cardiac and vascular tissues. These mechanisms involve influencing cell growth, protecting against oxidative stress, and modulating the extracellular matrix.

This compound has been shown to affect the structural remodeling of the heart, particularly concerning myocyte hypertrophy and myocardial fibrosis, which are hallmarks of hypertensive heart disease. In a clinical study involving patients with hypertension, left ventricular hypertrophy (LVH), and diastolic dysfunction, six months of treatment with this compound led to a significant regression of myocardial fibrosis. frontiersin.org This was evidenced by a decrease in both the collagen volume fraction and the myocardial hydroxyproline (B1673980) concentration. frontiersin.org

Interestingly, in the same study, this compound did not cause a significant regression of LVH itself, and the myocyte diameter was not reduced. frontiersin.org However, other studies have demonstrated that this compound can effectively reduce LVH, with one study suggesting the mechanism is primarily due to an improvement in aortic compliance rather than just a reduction in blood pressure. In animal models of heart failure, this compound treatment attenuated the development of myocardial hypertrophy. ahajournals.org

Regarding vascular smooth muscle cells (VSMCs), this compound's primary impact is indirect. Angiotensin II is a known stimulator of VSMC migration and proliferation, key processes in the development of atherosclerosis. By inhibiting the production of angiotensin II, this compound indirectly reduces the stimuli for VSMC migration into the intima of blood vessels.

| Parameter | Baseline (this compound Group) | 6 Months (this compound Group) | Significance vs. Control (HCTZ) |

|---|---|---|---|

| Collagen Volume Fraction (%) | 6.9 ± 0.6 | 6.3 ± 0.6 | P < 0.05 |

| Myocardial Hydroxyproline Concentration (μg/mg) | 9.9 ± 0.3 | 8.3 ± 0.4 | P < 0.00001 |

This compound demonstrates significant protective effects on cardiomyocytes by mitigating oxidative stress, which is a key contributor to myocardial injury, particularly during events like ischemia-reperfusion. nih.gov

In a study using cultured chick embryonic ventricular cardiomyocytes, this compound was shown to significantly enhance the recovery of contractile function during reoxygenation following a period of hypoxia. frontiersin.org The drug produced a dose-dependent improvement in the restoration of contractile frequency. frontiersin.org This suggests that this compound helps accelerate the recovery of heart muscle cells after an ischemic event, independent of any direct antioxidant properties of the drug itself. frontiersin.org

A key mechanism behind this compound's cardioprotective effects is its ability to bolster the cell's own antioxidant defenses. Research on a human cardiomyocyte cell line (AC16) revealed that treatment with this compound led to a significant upregulation of several proteins crucial for protecting against oxidative stress. nih.gov These proteins include catalase, superoxide (B77818) dismutase 2 (SOD2), and thioredoxin. nih.gov In patients with acute coronary syndrome and type 2 diabetes, this compound administration was also found to increase catalase activity. By increasing the expression of these endogenous antioxidant enzymes, this compound enhances the capacity of cardiomyocytes to neutralize harmful reactive oxygen species (ROS), thereby protecting the cells from damage and fibrosis.

| Protective Protein | Effect of this compound Treatment | Function |

|---|---|---|

| Catalase | Upregulation | Decomposes hydrogen peroxide to water and oxygen. |

| Superoxide Dismutase 2 (SOD2) | Upregulation | Converts superoxide radicals to hydrogen peroxide and oxygen. |

| Thioredoxin | Upregulation | Reduces other proteins by cysteine thiol-disulfide exchange. |

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cardiovascular remodeling. The relationship between this compound and MMPs, specifically MMP-2, is complex.

One study investigating the direct inhibitory effect of this compound on MMP-2 activity found that inhibition only occurred at millimolar concentrations. These concentrations are approximately three orders of magnitude higher than the therapeutic levels achieved in the body. This finding suggests that a direct, clinically relevant inhibition of MMP-2 by this compound is unlikely.

Conversely, another study using a human melanoma cell line reported a different interaction. In this context, this compound was found to stimulate melanoma cell invasion by increasing the expression and secretion of MMP-2. While this study was conducted in a cancer cell line and its findings may not directly translate to cardiovascular pathology, it highlights the complexity of this compound's interaction with MMP-2, suggesting that its effects may be cell-type and context-dependent.

Tissue-Specific Effects and ACE2 Expression

This compound, an angiotensin-converting enzyme (ACE) inhibitor, demonstrates notable tissue-specific effects, particularly concerning the expression of angiotensin-converting enzyme 2 (ACE2). ACE2 is a key enzyme in the renin-angiotensin system (RAS) and also serves as the cellular receptor for certain viruses, including SARS-CoV-2. nih.govnih.gov The modulation of ACE2 levels by this compound in various organs has been a significant area of research, especially in understanding the potential implications for viral pathogenesis.

Increase in Tissue Levels of ACE2 in Various Organs

Experimental studies have consistently shown that this compound administration leads to an upregulation of ACE2 expression in several key tissues. nih.govfrontiersin.org This effect is thought to be a compensatory mechanism in response to the inhibition of ACE, which alters the balance of the RAS.

Research conducted on animal models has provided detailed insights into these tissue-specific changes. For instance, a study in mice demonstrated that oral this compound treatment for 21 days resulted in a significant increase in the ACE2 protein index across multiple organs, including the small intestine, lungs, kidneys, and brain. nih.govnih.govbiorxiv.org The highest abundance of ACE2 was observed in the small intestine, followed by the kidney, lung, and brain. news-medical.net Notably, these elevated ACE2 levels were found to persist even 21 days after the cessation of this compound treatment. nih.govnih.gov

Another study using a transgenic humanized animal model also confirmed that this compound treatment leads to increased expression of ACE2 in the lungs, a primary target for respiratory viruses like SARS-CoV-2. nih.govfrontiersin.org

Table 1: Effect of this compound on ACE2 Protein Index in Various Tissues (Mouse Model)

| Tissue | Effect of this compound Treatment |

|---|---|

| Small Intestine | Significant Increase |

| Lung | Significant Increase |

| Kidney | Significant Increase |

| Brain | Significant Increase |

This table summarizes the general findings from preclinical studies on the effect of this compound on ACE2 protein levels in different organs. The term "Significant Increase" indicates a statistically notable rise in the ACE2 protein index following this compound administration compared to control groups. nih.govnews-medical.net

Implications for Viral Entry and Disease Progression (e.g., SARS-CoV-2)

The this compound-induced upregulation of ACE2, the cellular entry point for SARS-CoV-2, has raised questions about its potential impact on the susceptibility to and severity of COVID-19. nih.gov The spike protein of the SARS-CoV-2 virus binds to the ACE2 receptor to gain entry into host cells. infectioncontroltoday.com Therefore, an increase in the number of ACE2 receptors could theoretically facilitate viral entry and replication.

Experimental findings in ACE2-humanized mice have shown that higher ACE2 levels in the lungs of this compound-treated mice were associated with significantly higher lung viral loads at both early and later stages of SARS-CoV-2 infection. nih.govfrontiersin.org This suggests that the increased expression of the viral receptor may make the host more susceptible to a higher viral burden.

The sharp decrease in ACE2 expression following SARS-CoV-2 infection is considered detrimental to vascular health, contributing to the pathogenesis of COVID-19. nih.govfrontiersin.org It has been suggested that the increased baseline and faster recovery of ACE2 levels in this compound-treated animals might offer a compensatory effect against the increased viral load. nih.govfrontiersin.org

It is important to note that while preclinical studies provide valuable mechanistic insights, clinical studies in humans have not identified a clear relationship between the use of ACE inhibitors like this compound and the risk or severity of COVID-19. nih.govbiorxiv.org Current clinical guidelines generally support the continuation of ACE inhibitor therapy in patients who contract COVID-19. nih.gov

Pharmacodynamics of Lisinopril

Hemodynamic Effects

Lisinopril's inhibition of ACE results in significant alterations to the body's hemodynamics, primarily by reducing the levels of angiotensin II, a potent vasoconstrictor. droracle.aipatsnap.com

A primary hemodynamic effect of This compound (B193118) is the reduction in systemic vascular resistance (SVR). hres.cadroracle.ai By preventing the conversion of angiotensin I to angiotensin II, this compound diminishes the vasoconstrictive tone exerted by angiotensin II on peripheral blood vessels. droracle.aipatsnap.com This leads to vasodilation and a decrease in the resistance against which the heart must pump blood. patsnap.com Studies in patients with essential hypertension have shown that blood pressure reduction following this compound administration is accompanied by a decrease in peripheral arterial resistance. hres.cafda.gov Research comparing this compound and felodipine (B1672334) in patients with chronic aortic regurgitation found that this compound treatment for 6 months resulted in a 16.7% decrease in SVR. dergipark.org.tr

| Study Population | Treatment Duration | Change in Systemic Vascular Resistance | p-value |

| Hypertensive patients (n=26) researchgate.net | Final week | Decrease in index | Not specified |

| Chronic AR patients (n=41) dergipark.org.tr | 6 months | -16.7% | < 0.05 |

| CHF patients (n=19) nih.gov | 12 weeks | Significant reduction | Not specified |

The effect of this compound on cardiac output and stroke volume can vary depending on the patient population and underlying condition. In patients with essential hypertension, blood pressure reduction with this compound is often accompanied by little or no change in cardiac output or heart rate. hres.cafda.gov However, in patients with congestive heart failure, acute administration of this compound has been shown to lead to increases in cardiac index and stroke volume index. nih.gov While these increases were observed acutely, one study in CHF patients found that after 12 weeks of therapy, the increases in cardiac index and stroke volume index were not statistically significant, despite persistent reductions in systemic vascular resistance and pulmonary pressures. nih.gov Another study in chronic asymptomatic aortic regurgitation patients treated with this compound for 6 months observed a 3% increase in left ventricular stroke volume (LVSV) and an 11.2% increase in fractional shortening velocity (FSV). dergipark.org.tr

| Study Population | Treatment Duration | Change in Cardiac Output | Change in Stroke Volume | p-value |

| Hypertensive patients hres.cafda.gov | - | Little or no change | Little or no change | Not specified |

| CHF patients (Acute) nih.gov | Initial | Increase | Increase | Significant |

| CHF patients (12 weeks) nih.gov | 12 weeks | Not statistically significant | Not statistically significant | Not significant |

| Chronic AR patients (n=41) dergipark.org.tr | 6 months | Not significantly changed (LVCO, FCO) | LVSV +3%, FSV +11.2% | < 0.05 (LVSV, FSV) |

This compound influences both preload and afterload, which are key determinants of cardiac function. Afterload, the resistance the heart must overcome to eject blood, is reduced due to the decrease in systemic vascular resistance caused by vasodilation. patsnap.com This reduction in afterload is particularly beneficial in conditions like heart failure, as it reduces the workload on the left ventricle. patsnap.com this compound also affects preload, the volume of blood filling the ventricles before contraction. By reducing aldosterone (B195564) secretion, this compound promotes sodium and water excretion, which can lead to a decrease in blood volume and consequently reduce preload. droracle.aipatsnap.com Studies in patients with congestive heart failure have demonstrated significant reductions in pulmonary artery wedge pressure and mean pulmonary arterial pressure following this compound therapy, indicating a decrease in preload. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS) Suppression

This compound's primary mechanism involves the suppression of the RAAS. hres.cadroracle.ai This is achieved through the inhibition of ACE, which plays a central role in this hormonal cascade. droracle.aipatsnap.com

This compound competitively inhibits ACE, the enzyme responsible for converting the relatively inactive angiotensin I into the potent vasoconstrictor, angiotensin II. droracle.aipatsnap.comnih.gov By blocking this conversion, this compound leads to decreased plasma concentrations of angiotensin II. droracle.aipatsnap.com This reduction in angiotensin II is a key factor in the observed vasodilation and reduced blood pressure. patsnap.com However, some studies in healthy volunteers have shown that while ACE activity is significantly inhibited by this compound, plasma angiotensin II levels may be maintained at approximately pretreatment levels, potentially due to elevated levels of angiotensin I and remaining ACE activity. ahajournals.orgnih.gov In contrast, studies in rats have shown that this compound treatment reduced plasma angiotensin II levels. ahajournals.org

| Study Population | Treatment Duration | Change in Plasma Angiotensin II Levels | Notes |

| Healthy volunteers nih.gov | 7 days | Maintained at pretreatment levels | Despite significant ACE inhibition; correlated with AI and remaining ACE activity |

| Hypertensive patients ahajournals.org | Not specified | Remained unchanged | In one study |

| Various (Mechanism) droracle.aipatsnap.com | - | Decreased | Primary mechanism of action |

| Rats ahajournals.org | 12 days | Reduced below vehicle-treated levels | Compared to control group |

| Study Finding | Effect on Aldosterone Secretion | Source |

| Inhibition of ACE decreases plasma Angiotensin II | Decreased | droracle.aipatsnap.comnih.gov |

| Suppression of RAAS | Decreased | hres.cadroracle.ai |

Natriuretic and Diuretic Effects via Renal Excretion of Sodium and Water

This compound promotes the renal excretion of sodium and water, contributing to its natriuretic and diuretic effects patsnap.comcvpharmacology.com. This occurs primarily by blocking the effects of angiotensin II in the kidney and by inhibiting angiotensin II-stimulated aldosterone secretion patsnap.comcvpharmacology.com. Aldosterone typically promotes sodium and water reabsorption in the kidneys, so its reduction leads to increased sodium and water excretion, decreasing blood volume and subsequently lowering arterial pressure patsnap.comcvpharmacology.com. This compound's natriuretic properties have been observed in clinical studies nih.gov.

Effects on Organ Systems

This compound has significant beneficial effects on the cardiovascular system, particularly in conditions like hypertension and heart failure wikipedia.orgclinicaarmengual.com. Its action of reducing angiotensin II leads to vasodilation, decreasing the workload on the heart by reducing both preload and afterload patsnap.comcvpharmacology.com.

This compound plays a role in preventing left ventricular remodeling and attenuating myocardial hypertrophy, which are common adaptations in conditions like hypertension and heart failure nih.govconsensus.app. Studies in animal models, such as spontaneously hypertensive rats (SHR) and rats with volume overload-induced heart failure, have demonstrated that this compound treatment can prevent or attenuate left ventricular dilatation and hypertrophy nih.govoup.comnih.gov. One mechanism involves altering the breakdown of the extracellular matrix by matrix metalloproteinases (MMPs), particularly inhibiting MMP-2 activity, which is implicated in ventricular remodeling nih.govconsensus.appphysiology.org. This compound has been shown to reduce elevated blood pressure and left ventricular hypertrophy in SHR, with a reversal of myocardial fibrosis potentially due to enhanced collagen degradation oup.com.

This compound has been shown to improve left ventricular ejection fraction (LVEF), a key indicator of the heart's pumping efficiency nih.govnih.gov. In patients with congestive heart failure, this compound has been found to significantly improve LVEF nih.govconsensus.app. A study involving hypertensive patients with left ventricular hypertrophy demonstrated that this compound treatment increased ejection fraction oup.com. Furthermore, in a study evaluating the prevention of trastuzumab-induced cardiotoxicity, this compound treatment averted the decline in LVEF in patients treated with anthracyclines and trastuzumab ascopubs.org.

This compound exhibits anti-fibrotic effects in cardiac tissues consensus.appmdpi.comresearchgate.net. Myocardial fibrosis, the excessive accumulation of collagen in the heart muscle, contributes to stiffness and impaired function nih.govahajournals.org. Research indicates that this compound can regress myocardial fibrosis in patients with hypertensive heart disease, independent of left ventricular hypertrophy regression ahajournals.orgresearchgate.net. This anti-fibrotic action may involve the inhibition of matrix metalloproteinase activity and the reduction of fibrotic mediators consensus.appphysiology.orgfrontiersin.org. Studies in human cardiomyocytes have shown that this compound can reduce proteins involved in cardiac fibrosis, such as osteopontin (B1167477) and Galectin-3 frontiersin.org.

This compound has significant effects on the renal system, many of which are beneficial, particularly in the context of hypertension and certain kidney diseases goodrx.comconsensus.appconsensus.app. By inhibiting ACE, this compound reduces the levels of angiotensin II, which leads to dilation of the efferent arterioles in the kidneys patsnap.com. This reduces the pressure within the glomeruli, which can help to protect the kidneys from damage, especially in conditions like diabetic nephropathy patsnap.comgoodrx.comconsensus.app.

This compound can help prevent or slow the worsening of kidney problems and lower the risk of kidney failure in people with chronic kidney disease goodrx.com. It is known to reduce the amount of protein leaking into the urine (proteinuria), a marker of kidney damage goodrx.comconsensus.appsinglecare.com. Studies have shown that this compound significantly reduced albuminuria in patients with diabetic nephropathy compared to other antihypertensive agents like atenolol (B1665814) consensus.appconsensus.app. This suggests that the renoprotective effects of this compound are not solely due to blood pressure reduction but also involve other mechanisms, such as reducing proteinuria consensus.app. In patients with non-diabetic chronic renal diseases and mild proteinuria, this compound has been found to be more effective than other antihypertensive agents in slowing the progression of renal insufficiency oup.com.

While generally beneficial, this compound can affect kidney function in some cases, particularly in individuals with pre-existing kidney conditions or those taking other medications that affect the kidneys goodrx.com. Monitoring of kidney function is recommended during treatment with this compound goodrx.comsinglecare.com.

Table 1: Effects of this compound on Organ Systems

| Organ System | Effect | Mechanism |

| Renal System | Increased sodium and water excretion (Natriuresis and Diuresis) | Inhibition of angiotensin II effects in the kidney and reduced aldosterone secretion. patsnap.comcvpharmacology.com |

| Reduced glomerular pressure | Dilation of efferent arterioles. patsnap.com | |

| Reduced proteinuria/albuminuria | Protection of glomerular epithelial cells, reduction of TGF-β and PAI-1 expression. consensus.appconsensus.app | |

| Slowed progression of renal insufficiency | Multiple mechanisms, including blood pressure control and direct renal protection. goodrx.comconsensus.appoup.com | |

| Cardiovascular System | Reduced blood pressure | Vasodilation due to decreased angiotensin II and increased bradykinin (B550075). patsnap.comfda.govcvpharmacology.com |

| Prevention/Attenuation of Left Ventricular Remodeling and Hypertrophy | Inhibition of matrix metalloproteinase activity (e.g., MMP-2), reduction of angiotensin II's growth-promoting effects. nih.govconsensus.appphysiology.orgahajournals.org | |

| Improvement in Left Ventricular Ejection Fraction | Improved cardiac function in heart failure. nih.govconsensus.app | |

| Anti-fibrotic effects in cardiac tissues | Reduction of collagen deposition, inhibition of fibrotic mediators. nih.govahajournals.orgresearchgate.netfrontiersin.org | |

| Reduced cardiac workload | Lower blood pressure reduces the resistance the heart pumps against. patsnap.com |

Table 2: Research Findings on this compound's Cardiovascular Effects

| Study Type | Patient Population/Model | Key Cardiovascular Finding | Source |

| Animal Study (Rat Model) | Volume overload-induced heart failure | Prevented LV dilatation, attenuated myocardial hypertrophy, prevented changes in myocardial compliance and contractility. nih.gov | nih.gov |

| Animal Study (SHR) | Genetic hypertension and established LVH | Regression in LVH, complete regression of interstitial fibrosis, normalization of myocardial stiffness. nih.gov | nih.gov |

| Clinical Study (Hypertensive Patients) | Essential hypertensive patients with LVH | Reduced left ventricular mass index, improved aortic compliance. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |

| Clinical Study (Patients with CHF) | Congestive heart failure | Significantly improved exercise duration, left ventricular ejection fraction, and clinical signs/symptoms of CHF. nih.govconsensus.app | nih.govconsensus.app |

| Clinical Study (Hypertensive Patients with LVH) | Hypertensive patients with left ventricular hypertrophy | Significant reduction in LV mass index, increased ejection fraction. oup.com | oup.com |

| Clinical Study (Breast Cancer Patients) | HER2-positive early stage breast cancer receiving trastuzumab | Averted the decline in LVEF, particularly in patients treated with anthracyclines. ascopubs.org | ascopubs.org |

| In Vitro Study (Human Cardiomyocytes) | AC16 human cardiomyocytes | Reduction of osteopontin and Galectin-3 (fibrotic proteins), increase in antioxidant enzymes. frontiersin.org | frontiersin.org |

| Clinical Study (Hypertensive Heart Disease) | Patients with hypertensive heart disease | Regressed myocardial fibrosis, improved LV diastolic function. ahajournals.orgresearchgate.net | ahajournals.orgresearchgate.net |

Table 3: Research Findings on this compound's Renal Effects

| Study Type | Patient Population/Model | Key Renal Finding | Source |

| Clinical Study (Hypertensive Patients) | Hypertensive patients with impaired renal function | Effective antihypertensive, dose adjustment needed based on GFR. nih.gov | nih.gov |

| Clinical Study (Patients with Diabetic Nephropathy) | Hypertensive NIDDM patients with diabetic nephropathy | Significantly reduced albuminuria compared to atenolol. consensus.appconsensus.app | consensus.appconsensus.app |

| Clinical Study (Patients with Diabetic Nephropathy) | Type 1 diabetic patients | Significantly reduced albuminuria compared to nisoldipine (B1678946). consensus.app | consensus.app |

| Clinical Study (Patients with Non-Diabetic CRD) | Mild proteinuric non-diabetic chronic renal diseases | More effective in slowing the progression of renal insufficiency than other antihypertensive agents. oup.com | oup.com |

| Animal Study (SHR) | Spontaneously hypertensive rats | Increased lumen diameter of afferent arterioles, reduced media-lumen ratio in renal arterioles. ahajournals.org | ahajournals.org |

| Clinical Observation | Patients with chronic kidney disease | Helps prevent or slow the worsening of kidney problems, lowers risk of kidney failure, reduces proteinuria. goodrx.comsinglecare.com | goodrx.comsinglecare.com |

| Clinical Study (Renal Transplant Recipients) | Hypertensive renal transplant recipients | Effective in managing hypertension, but nifedipine (B1678770) showed more significant improvement in kidney transplant function over two years. consensus.app | consensus.app |

| Clinical Study (Chronic Allograft Nephropathy) | Patients with chronic allograft nephropathy | Significantly reduced proteinuria and markers of renal tubular damage without adversely affecting the rate of decline in graft function. consensus.app | consensus.app |

Renal System

Renoprotective Mechanisms Beyond Blood Pressure Reduction

This compound's ability to protect the kidneys is not solely dependent on its blood pressure-lowering effects medscape.comconsensus.appnih.govnih.gov. Studies have demonstrated that ACE inhibitors, including this compound, offer renal protection through mechanisms independent of systemic blood pressure control medscape.comconsensus.appnih.gov. These mechanisms contribute to reducing kidney injury and slowing the progression of renal disease, particularly in conditions like diabetic and non-diabetic nephropathies consensus.appmedscape.comconsensus.appconsensus.app.

Reduction in Intrarenal Efferent Vasodilation and Filtration Pressure

Angiotensin II preferentially constricts the efferent arterioles in the kidneys nih.gov. By inhibiting the formation of angiotensin II, this compound causes vasodilation of the efferent arterioles nih.govnih.govconsensus.app. This efferent arteriolar dilation reduces the pressure within the glomerular capillaries (intraglomerular pressure) nih.govnih.govfrontiersin.org. A decrease in intraglomerular pressure is considered a key mechanism by which this compound and other ACE inhibitors exert their renoprotective effects, as elevated intraglomerular pressure can contribute to glomerular injury and the progression of kidney disease nih.govnih.govfrontiersin.orgoup.com.

Antiproteinuric Effects

A significant renoprotective effect of this compound is its ability to reduce proteinuria consensus.appmedscape.comconsensus.appnih.govnih.gov. Proteinuria, the presence of excess protein in the urine, is a marker of glomerular damage and a predictor of kidney disease progression. This compound's antiproteinuric effect is attributed, in part, to the reduction in intraglomerular pressure resulting from efferent arteriolar vasodilation nih.govnih.gov.

Studies have demonstrated that this compound effectively reduces proteinuria in patients with various renal diseases nih.gov. For instance, a study in patients with renal disease showed that this compound reduced proteinuria by 61% ± 40%, whereas conventional therapy had no significant effect on protein excretion nih.gov. Even with a comparable degree of blood pressure reduction, urinary protein loss was significantly less during treatment with this compound compared to conventional therapy during the initial weeks of treatment nih.gov.

The antiproteinuric effect may also involve the recovery of reduced anionic charge sites on the glomerular basement membrane (GBM), which can contribute to massive proteinuria nih.gov.

Data from a study on patients with the nephrotic syndrome demonstrated the significant antiproteinuric effect of this compound:

| Treatment Group | Proteinuria (g/24 h) |

| Control | 10.5 ± 1.8 |

| This compound | 4.3 ± 1.0 |

Data derived from search result karger.com.

Protection of Glomerular Epithelial Cells

This compound has been shown to protect glomerular epithelial cells (GECs), also known as podocytes, from damage consensus.appnih.gov. Podocyte injury is a critical factor in the development of proteinuria and glomerulosclerosis. In experimental models of chronic nephritis, this compound treatment prevented the injury of GECs nih.gov. This protective effect on GECs contributes to the maintenance of the glomerular filtration barrier and helps to reduce proteinuria consensus.appnih.gov.

Furthermore, the renoprotective effects of ACE inhibitors, including this compound, may be associated with the preservation of glomerular zonula occludens-1 (ZO-1) distribution and slit diaphragm function nih.gov. ZO-1 is a tight junction protein that is a component of the slit diaphragm, which is essential for maintaining the filtration barrier nih.gov. Studies in proteinuric rats have shown that this compound prevented the altered glomerular distribution of ZO-1, which was associated with the prevention of proteinuria nih.gov.

Reduction of Transforming Growth Factor-β (TGF-β) and Plasminogen Activator Inhibitor-1 (PAI-1) Expression

Data illustrating the effect of this compound on TGF-β1 gene expression in the kidneys of patients with immunoglobulin A nephropathy:

| Patient Group | Renal TGF-β1/β-actin mRNA Ratio (Mean ± SEM) |

| Glomerulonephritis without ACE inhibitors | 14.81 ± 3.87 |

| Glomerulonephritis with ACE inhibitors | 4.27 ± 0.62 |

| Healthy Controls | 2.78 ± 0.71 |

Clinical Research and Therapeutic Applications

Hypertension Management

Lisinopril (B193118) is a commonly used medication for managing high blood pressure consensus.app. Its efficacy in reducing both systolic and diastolic blood pressure has been demonstrated in various clinical trials across different patient populations, including children and the elderly consensus.apprima.org.

Clinical studies have shown that this compound effectively lowers both systolic and diastolic blood pressure. In elderly patients with essential hypertension, this compound has been observed to reduce sitting systolic blood pressure by 21.0 to 26.1 mmHg and sitting diastolic blood pressure by 11.1 to 17.7 mmHg consensus.app. A study in hypertensive children aged 6 to 16 years indicated that this compound reduced blood pressure in a dose-dependent manner, with a significant reduction in sitting diastolic blood pressure observed within two weeks rima.org. The mean reduction in sitting diastolic blood pressure in this study ranged from -7.6 mmHg at a low dose to -16.4 mmHg at a high dose rima.org.

Table 1: this compound Efficacy in Reducing Sitting Blood Pressure in Elderly Hypertensive Patients

| Blood Pressure Measurement | Reduction (mmHg) | Source |

| Sitting Systolic BP | 21.0 - 26.1 | consensus.app |

| Sitting Diastolic BP | 11.1 - 17.7 | consensus.app |

Table 2: this compound Efficacy in Reducing Sitting Diastolic Blood Pressure in Hypertensive Children (after 2 weeks)

| Dose Level | Mean Reduction in SiDBP (mmHg) | Source |

| Low | -7.6 | rima.org |

| Medium | -9.3 | rima.org |

| High | -16.4 | rima.org |

This compound's efficacy has been compared to other antihypertensive medications. In elderly hypertensive patients, the blood pressure reductions achieved with this compound were found to be comparable to those seen with hydrochlorothiazide (B1673439), atenolol (B1665814), metoprolol, and nifedipine (B1678770) consensus.app. A multicenter, double-blind trial comparing this compound and hydrochlorothiazide in obese hypertensive patients showed that both significantly lowered systolic and diastolic blood pressure compared to placebo, with this compound demonstrating slightly higher efficacy in reducing diastolic pressure consensus.appahajournals.org. In a study comparing amlodipine (B1666008) and this compound, amlodipine reduced supine systolic and diastolic clinic blood pressure significantly more than this compound 24 hours post-dose nih.gov. However, both drugs effectively controlled mean ambulatory blood pressure over 24 hours nih.gov. Another systematic review indicated that ACE inhibitors as a class, including this compound, show similar efficacy in lowering blood pressure compared to Angiotensin II Receptor Blockers (ARBs) nih.govahajournals.org.

Combining this compound with a diuretic, such as hydrochlorothiazide, has been shown to enhance antihypertensive effects due to their complementary mechanisms of action consensus.appnih.govconsensus.app. Studies have confirmed the high efficacy of the combination of this compound and hydrochlorothiazide in treating mild to moderate hypertension, providing an additional antihypertensive effect nih.gov. A large multicenter study found that this combination resulted in greater blood pressure reduction compared to either drug used alone consensus.app. Long-term studies have also demonstrated that combining this compound with a thiazide diuretic effectively maintains blood pressure control over extended periods consensus.app. In a study comparing this compound alone with this compound plus hydrochlorothiazide, both regimens were equally effective in lowering blood pressure compared to placebo, but the mean antihypertensive dose of this compound was lower when given in combination nih.gov. The combination of this compound and hydrochlorothiazide has been shown to produce approximately additive blood pressure reduction fda.gov.

Heart Failure with Reduced Ejection Fraction (HFrEF)

This compound has been extensively studied for its efficacy in treating congestive heart failure, particularly in patients with reduced ejection fraction consensus.appclinicaltrials.eu. It is used to improve symptoms and survival rates in these patients clinicaltrials.eu.

Clinical trials have demonstrated that ACE inhibitors, including this compound, significantly reduce total mortality and the combined endpoint of mortality or hospitalization for congestive heart failure in patients with symptomatic heart failure nih.gov. The Assessment of Treatment with this compound and Survival (ATLAS) study compared the effects of low and high doses of this compound on morbidity and mortality in patients with chronic heart failure ahajournals.orgnih.gov. While the high-dose group had a non-significant 8% lower risk of all-cause mortality compared to the low-dose group, they showed a significant 12% lower risk of death or hospitalization for any reason and 24% fewer hospitalizations for heart failure ahajournals.orgresearchgate.net. These benefits were observed over a treatment period of 39 to 58 months researchgate.net.

Table 3: Outcomes in High-Dose vs. Low-Dose this compound in the ATLAS Study (39-58 months)

| Outcome | Risk Reduction (High Dose vs. Low Dose) | p-value | Source |

| All-cause mortality | 8% lower (non-significant) | 0.128 | ahajournals.orgresearchgate.net |

| Death or hospitalization for any reason | 12% lower (significant) | 0.002 | ahajournals.orgresearchgate.net |

| Hospitalizations for heart failure | 24% fewer (significant) | 0.002 | ahajournals.orgresearchgate.net |

This compound has been shown to improve exercise tolerance and alleviate symptoms of heart failure consensus.appnih.gov. Several studies have demonstrated that this compound significantly improves exercise duration in patients with chronic heart failure consensus.app. In a randomized study, patients receiving this compound showed a greater increase in exercise duration on a treadmill compared to those receiving captopril (B1668294) consensus.app. Another study confirmed that this compound treatment led to significant improvements in both bicycle and treadmill exercise tolerance consensus.app. These improvements were consistent across different age groups consensus.app. This compound has also been shown to improve clinical signs and symptoms of heart failure, such as reducing dyspnea and fatigue consensus.appnih.gov. A study noted that changes in clinical parameters, such as New York Heart Association (NYHA) status, correlated well with changes in exercise duration nih.gov. However, one study investigating the dose effects of this compound on aerobic exercise capacity in heart failure patients found that aerobic exercise capacity was significantly higher with a lower dose (5 mg/day) compared to a higher dose (20 mg/day) psu.edunih.gov.

Compound Names and PubChem CIDs

Efficacy of High-Dose vs. Low-Dose this compound in Heart Failure

The Assessment of Treatment with this compound and Survival (ATLAS) trial was a large-scale study specifically designed to compare the efficacy of high-dose versus low-dose this compound in patients with chronic heart failure and a left ventricular ejection fraction of 30% or less 2minutemedicine.combmj.comjacc.orgccjm.orgrxfiles.ca. The trial randomized over 3,100 patients to receive either a high dose (32.5-35 mg daily) or a low dose (2.5-5.0 mg daily) of this compound 2minutemedicine.combmj.comjacc.orgrxfiles.ca.

Key findings from the ATLAS trial indicated that patients treated with high-dose this compound experienced a lower risk of hospitalization or death for any reason compared to the low-dose group, with a 12% lower risk observed (P=0.002) 2minutemedicine.combmj.com. Furthermore, high-dose this compound led to a significant 24% reduction in hospitalizations specifically for heart failure (P=0.002) 2minutemedicine.combmj.com. While the primary endpoint of all-cause mortality showed a trend towards reduction in the high-dose group (42.5% vs. 44.9%), this difference did not reach statistical significance (p=0.13) bmj.comjacc.orgrxfiles.ca. However, the combined endpoint of all-cause mortality and hospitalization for any reason was significantly reduced in the high-dose group (P=0.002) bmj.comccjm.orgrxfiles.ca. These results suggest that, for patients with chronic heart failure, aiming for the highest tolerated dose of this compound may provide greater benefits in terms of reducing morbidity and the composite outcome of mortality and hospitalization 2minutemedicine.combmj.comccjm.orgrxfiles.ca.

| Outcome | Low-Dose this compound Group (%) | High-Dose this compound Group (%) | Risk Reduction (%) | P-value |

| All-Cause Mortality | 44.9 | 42.5 | - | 0.13 |

| All-Cause Mortality or Hospitalization | - | - | 12 | 0.002 |

| Hospitalizations for Heart Failure | - | - | 24 | 0.002 |

| All-Cause Mortality + All Hospital Admissions | - | - | - | 0.002 |

| All-Cause Mortality + CV Hospital Admissions | - | - | - | 0.04 |

| All-Cause Mortality + CHF Hospital Admissions | - | - | - | <0.001 |

| CV Mortality + CV Hospital Admissions | - | - | - | 0.03 |

Data based on findings from the ATLAS trial 2minutemedicine.combmj.comccjm.orgrxfiles.ca. Specific percentage values for all outcomes were not consistently available across snippets, focusing on reported risk reductions and p-values.

Post-Myocardial Infarction (MI) Management

This compound and other ACE inhibitors are established therapies in the management of patients following acute myocardial infarction, contributing to reduced mortality and improved cardiovascular outcomes nih.govahajournals.orgnih.govdroracle.aiahajournals.orgacpjournals.orgjacc.orgnerdcat.orgahajournals.org.

Reduction in Mortality and Morbidity Following Acute MI

Large-scale clinical trials, including GISSI-III, ISIS-IV, SOLVD, and SAVE, have demonstrated that ACE inhibitors, including this compound, significantly reduce morbidity and mortality rates in patients with myocardial infarction nih.govahajournals.orgnih.govacpjournals.orgjacc.orgnerdcat.orgahajournals.org. The GISSI-III trial, which specifically evaluated this compound initiated within 24 hours of symptom onset and continued for 6 weeks, showed an 11% reduction in the risk of mortality and a 7.7% reduction in a combined endpoint of death plus severe left ventricular dysfunction at 6 weeks compared to no this compound treatment nih.govacpjournals.org. Benefits in the combined endpoint persisted at 6 months, even after treatment withdrawal in most patients nih.gov. These findings are consistent with results from other large trials of ACE inhibitors in the early management of MI nih.gov.

Benefits in Patients with Left Ventricular Dysfunction Post-MI

Patients who develop left ventricular dysfunction following myocardial infarction particularly benefit from ACE inhibitor therapy ahajournals.orgnih.govdroracle.aiahajournals.orgjacc.orgnerdcat.orgahajournals.org. Studies like SOLVD and SAVE, which focused on patients with depressed systolic ventricular function post-MI, showed improved survival and a reduction in major ischemic events with ACE inhibitor treatment nih.govahajournals.orgjacc.orgnerdcat.org. The benefits of long-term ACE inhibitor therapy in patients with left ventricular dysfunction and/or overt heart failure after acute MI have consistently shown significant reductions in mortality ahajournals.orgnerdcat.org.

Timing of Initiation of this compound Post-MI

The optimal timing for initiating ACE inhibitor therapy, including this compound, after MI has been investigated in clinical trials nih.govnih.govacpjournals.orgjacc.orgnerdcat.orgahajournals.orgahajournals.org. The GISSI-III and ISIS-IV trials suggest that the early use of ACE inhibitor drugs shortly after myocardial infarction can produce significant benefits nih.govnih.govacpjournals.orgjacc.orgnerdcat.org. GISSI-III administered this compound within 24 hours of symptom onset nih.govacpjournals.org. While some research indicates that initiation need not be immediate to accrue benefit, other studies support the use of ACE inhibitors early post-event nih.gov. An overview of trials suggests that the early benefits observed with ACE inhibitors started in the acute phase of MI are largely seen during the first week ahajournals.org. Current recommendations often suggest initiating an appropriately chosen ACE inhibitor after 24 hours have elapsed in hemodynamically stable patients with low ejection fraction nih.gov.

Renal Disease and Nephropathy

This compound is utilized in the management of renal disease and nephropathy, particularly in patients with diabetes mellitus wikipedia.orgconsensus.app. Its renoprotective effects extend beyond blood pressure control oup.com.

In patients with diabetic nephropathy, studies have compared this compound to other antihypertensive agents, such as atenolol and nisoldipine (B1678946) consensus.app. Research has shown that this compound can significantly reduce urinary albumin excretion, indicating better renal protection compared to atenolol, despite similar blood pressure reductions consensus.app. In type 1 diabetic patients with nephropathy, this compound was more effective in reducing albuminuria than the calcium antagonist nisoldipine over the long term consensus.app.

This compound has also demonstrated effectiveness in slowing the progression of renal insufficiency in patients with mild proteinuric non-diabetic chronic kidney diseases consensus.appoup.com. A study comparing this compound to alternative antihypertensive therapy in patients with moderate renal insufficiency and baseline proteinuria found that this compound was more effective in slowing the decline in renal function oup.com. This renoprotective effect appears to be specific to ACE inhibitors and may be related to glomerular hemodynamic changes and the inhibition of angiotensin synthesis oup.com. While evidence for hard endpoints like progression to end-stage renal disease in type 2 diabetic nephropathy is primarily based on surrogate markers, ACE inhibitors are clearly effective and well-accepted for their renoprotective effects in non-diabetic renal disease nih.gov. Studies exploring high versus low dose this compound in diabetic nephropathy have indicated that higher doses may lead to significantly reduced microalbuminuria, although they could also be associated with higher urea (B33335) levels nih.gov.

| Study/Comparison | Patient Population | Key Renal Finding | Citation |

| This compound vs. Atenolol | Hypertensive NIDDM with diabetic nephropathy | This compound significantly reduced urinary albumin excretion. | consensus.app |

| This compound vs. Nisoldipine | Type 1 diabetic patients with diabetic nephropathy | This compound more effective in reducing albuminuria over 4 years. | consensus.app |

| This compound vs. Other Agents | Mild proteinuric non-diabetic chronic kidney diseases | This compound more effective in slowing progression of renal insufficiency. | consensus.appoup.com |

| High-dose vs. Low-dose this compound | Patients with diabetic nephropathy | High dose significantly reduced microalbuminuria; higher urea levels observed. | nih.gov |

Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes mellitus characterized by progressive kidney damage, often manifesting as increasing albumin excretion and declining glomerular filtration rate. oup.comdiabetesjournals.org this compound has demonstrated significant benefits in managing this condition. wikipedia.orgconsensus.app

Clinical trials have consistently shown that this compound is effective in reducing albumin excretion rate (AER) in patients with diabetic nephropathy. In a placebo-controlled trial involving normotensive patients with Type 1 and Type 2 diabetes and incipient nephropathy, this compound treatment for 48 weeks led to changes in urinary albumin excretion rate. nih.gov The EURODIAB controlled trial, which randomized patients with Type 1 diabetes with predominantly normoalbuminuria or microalbuminuria to receive this compound or placebo, showed that the AER in the this compound group was lower than in the placebo group after 2 years. wikijournalclub.org This reduction was more pronounced in patients with microalbuminuria at baseline. wikijournalclub.org

In hypertensive Type 2 diabetic patients with incipient nephropathy, this compound significantly reduced albuminuria compared to nifedipine, despite similar blood pressure reductions. psu.edu Another study in hypertensive Type 2 diabetic patients with diabetic nephropathy demonstrated that this compound reduced albuminuria by 45% compared to a 12% reduction with atenolol over a year, despite equal reductions in mean arterial blood pressure in both groups. diabetesjournals.org

The following table summarizes findings on this compound's effect on AER in diabetic nephropathy:

| Study Type | Patient Population | Comparator | Key Finding on AER Reduction | Citation |

| Placebo-controlled trial | Normotensive Type 1 and Type 2 diabetes with incipient nephropathy | Placebo | Showed changes in urinary albumin excretion rate. | nih.gov |

| Randomized controlled trial (EUCLID) | Normotensive Type 1 diabetes with normo- or microalbuminuria | Placebo | AER lower in this compound group after 2 years, especially in microalbuminuria subgroup. | wikijournalclub.org |

| Randomized controlled trial | Hypertensive Type 2 diabetes with incipient nephropathy | Nifedipine | Greater reduction in albuminuria with this compound. | psu.edu |

| Randomized double-blind parallel study | Hypertensive Type 2 diabetes with diabetic nephropathy | Atenolol | Albuminuria reduced 45% with this compound vs. 12% with atenolol over 1 year. | diabetesjournals.org |

| 1-year, double-blind, randomized study | Hypertensive Type 1 diabetes with diabetic nephropathy | Nisoldipine | Albuminuria reduced 47% in this compound group vs. increase of 11% in nisoldipine group. | nih.gov |

| Long-term study (4 years) | Hypertensive Type 1 diabetes with diabetic nephropathy | Nisoldipine | This compound reduced albuminuria by 52%, while nisoldipine had no significant effect. | consensus.appnih.gov |

| 42-month study | Hypertensive NIDDM patients with diabetic nephropathy | Atenolol | This compound produced a significantly greater reduction in urinary albumin excretion (55% vs 15%). | nih.gov |

Studies have compared this compound's renoprotective effects in diabetic nephropathy to other antihypertensive agents like atenolol and nisoldipine. In hypertensive Type 2 diabetic patients with diabetic nephropathy, this compound reduced albuminuria more effectively than atenolol, despite similar blood pressure control. diabetesjournals.orgconsensus.app A long-term study (42 months) in hypertensive NIDDM patients also showed a significantly greater reduction in urinary albumin excretion with this compound compared to atenolol. nih.gov

A 1-year double-blind study in hypertensive Type 1 diabetic patients with diabetic nephropathy compared this compound and nisoldipine. This compound reduced albuminuria by 47%, while the nisoldipine group saw an 11% increase. nih.gov A longer, 4-year study in a similar population found that this compound significantly reduced albuminuria by 52%, whereas nisoldipine had no significant effect on albuminuria. consensus.appnih.gov While both drugs had similar beneficial effects on the progression of diabetic nephropathy over the long term in this study, the difference in their impact on albuminuria suggests distinct mechanisms of renoprotection beyond blood pressure reduction. nih.govdiabetesjournals.org

Effects on Glomerular Filtration Rate (GFR) and Proteinuria Progression

This compound influences both GFR and the progression of proteinuria. In diabetic nephropathy, while this compound effectively reduces albuminuria, its effect on GFR decline compared to other agents can vary. In the 1-year study comparing this compound and atenolol in hypertensive Type 2 diabetic patients, GFR declined similarly in both groups. diabetesjournals.org In the 1-year study comparing this compound and nisoldipine in hypertensive Type 1 diabetic patients, GFR decreased to a greater extent in the this compound group during the first year. nih.gov However, the subsequent sustained decline in GFR over the longer term (up to 4 years) was similar in both this compound and nisoldipine groups. nih.gov

In non-diabetic proteinuric kidney disease with mild proteinuria, this compound treatment resulted in a non-significant change in creatinine (B1669602) clearance, while the conventional therapy group showed a significant decrease. oup.com The change in inulin (B196767) clearance (GFR) also differed significantly between the groups, favoring this compound. oup.comnih.gov

Other Investigational and Off-Label Uses

Beyond its primary indications, this compound has been explored for other potential therapeutic applications. nih.gov

Migraine Prevention

This compound has shown promise as a prophylactic treatment for migraine headaches. A double-blind, placebo-controlled, crossover study investigated the efficacy of this compound in patients with migraine. researchgate.netnih.gov The study found that this compound significantly reduced the number of hours with headache, days with headache, and days with migraine compared to placebo. researchgate.netnih.gov The headache severity index was also significantly reduced with this compound. researchgate.netnih.gov A reduction of at least 50% in migraine days was observed in a notable percentage of participants receiving this compound. researchgate.netnih.gov These findings suggest that this compound has a clinically important prophylactic effect in migraine. researchgate.netnih.gov While these results are encouraging, further research is needed to confirm its potential benefits and establish its place in migraine management. nih.govgoodrx.com

Prevention of Diabetes Development

Research suggests that ACE inhibitors, including this compound, may play a role in preventing the development of type 2 diabetes. Studies indicate that blockade of the renin-angiotensin system (RAS) can reduce the incidence of new-onset type 2 diabetes in individuals with hypertension and/or cardiovascular disease. tandfonline.comresearchgate.net This effect is thought to be independent of their blood pressure-lowering effects and may be related to improvements in peripheral insulin (B600854) sensitivity and glucose metabolism. tandfonline.comresearchgate.netconsensus.app

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) found that the incidence of new-onset diabetes was lower in patients treated with this compound compared to those receiving a thiazide diuretic or a calcium channel blocker. tandfonline.com A meta-analysis of 13 randomized trials involving over 92,000 patients without diabetes showed that RAS inhibition with ACE inhibitors or angiotensin II receptor blockers resulted in a 27% reduction in the relative risk of new-onset diabetes in hypertensive patients. tandfonline.com

Myocardial Fibrosis

Myocardial fibrosis, the excessive accumulation of collagen in the heart muscle, contributes to cardiac stiffness and dysfunction. Research has investigated the effect of this compound on myocardial fibrosis.

In patients with hypertensive heart disease, left ventricular hypertrophy (LVH), and diastolic dysfunction, treatment with this compound has been shown to regress myocardial fibrosis. uspharmacist.comahajournals.orgresearchgate.net A study comparing this compound to hydrochlorothiazide (HCTZ) in such patients found that this compound significantly decreased collagen volume fraction and myocardial hydroxyproline (B1673980) concentration after 6 months. ahajournals.org This reduction in fibrosis was associated with improved left ventricular diastolic function. ahajournals.orgresearchgate.net This suggests that this compound can impact fibrosis independently of its effects on LVH regression. ahajournals.org

Experimental studies in human cardiomyocytes have also indicated that this compound may protect against oxidative stress and fibrosis. frontiersin.org These studies showed that this compound treatment led to an upregulation of antioxidant proteins and a reduction in proteins involved in cardiac fibrosis. frontiersin.org

Mitral Valve Regurgitation

Chronic mitral regurgitation (MR) imposes a volume load on the left atrium and ventricle, potentially leading to chamber enlargement and dysfunction. The role of ACE inhibitors like this compound in managing MR has been explored.

A study investigating the impact of chronic this compound therapy in patients with chronic organic MR found that this compound reduced the mitral regurgitant fraction and led to significant reductions in both maximum and minimum left atrial volumes after one year compared to placebo. nih.govnih.gov However, this change in left atrial size was not evident when using standard M-mode echocardiography techniques, highlighting the superiority of volumetric assessment. nih.govnih.gov While some studies suggest a potential benefit in reducing MR severity and improving left ventricular dimensions, the evidence, particularly in pediatric populations, is limited, and current guidelines often recommend against the routine use of ACE inhibitors in asymptomatic patients with chronic primary MR without hypertension or symptomatic heart failure. ahajournals.orgstonybrookmedicine.edu

Cardiomyopathy in Duchenne Muscular Dystrophy